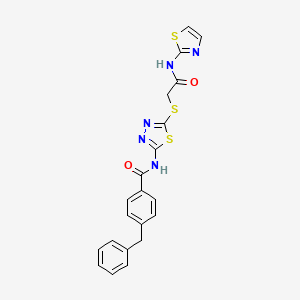
4-benzyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H17N5O2S3 and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
4-Benzyl-N-(5-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have been investigated for their potential antifungal properties. For example, compounds synthesized by reacting 5-(bromoacetyl) salicylamide with thiourea, thioformamide, thioalkylamide, and substituted thioureas in absolute ethanol have been characterized and screened for antifungal activity (Narayana et al., 2004).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the compound , have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors can be adsorbed onto surfaces by both physical and chemical means, offering extra stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors (Hu et al., 2016).
Anticancer Activity
Some benzamide derivatives, including those similar to 4-Benzyl-N-(5-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This includes research on compounds designed and synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides, showing moderate to excellent anticancer activity in comparison to reference drugs (Ravinaik et al., 2021).
Antiallergy Agents
N-(4-Substituted-thiazolyl)oxamic acid derivatives, which share structural similarity with the subject compound, have been synthesized and tested for antiallergy activity. These compounds were found to be significantly more potent than disodium cromoglycate, a known antiallergy agent, in certain models (Hargrave et al., 1983).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, similar in structure to the compound of interest, have been synthesized and shown to possess good nematocidal activity against specific nematodes. These compounds significantly decreased the head swinging, body fluctuation, and body bending frequency of nematodes, indicating potential as nematicides (Liu et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is tankyrase (TNKS1 and 2) . Tankyrases are enzymes that play a crucial role in the regulation of cellular processes such as telomere length maintenance and Wnt/β-catenin signaling .
Mode of Action
The compound acts as an inhibitor of tankyrase . By inhibiting tankyrase, the compound may reduce the levels of β-catenin-mediated transcription, which is a key process in cell proliferation and differentiation .
Biochemical Pathways
The inhibition of tankyrase affects the Wnt/β-catenin signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and migration. By inhibiting this pathway, the compound can potentially inhibit tumorigenesis .
Pharmacokinetics
It’s worth noting that thiazole derivatives, to which this compound belongs, have been reported to exhibit diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Wnt/β-catenin signaling pathway . By reducing the levels of β-catenin-mediated transcription, the compound can potentially inhibit cell proliferation and promote cell differentiation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body . Furthermore, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other substances .
properties
IUPAC Name |
4-benzyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S3/c27-17(23-19-22-10-11-29-19)13-30-21-26-25-20(31-21)24-18(28)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKSALHANHIVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

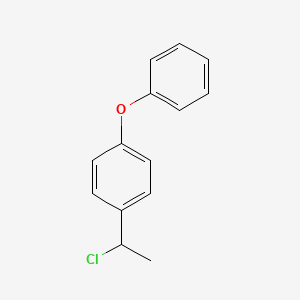
![6-Oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B2989993.png)
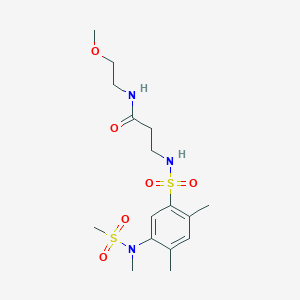
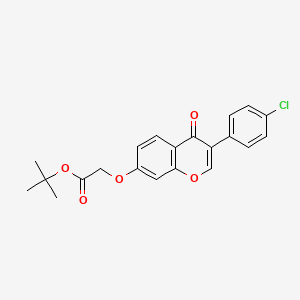

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2989997.png)
![3-fluoro-N-[1-(prop-2-yn-1-yl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2989999.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
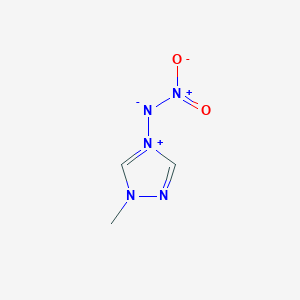
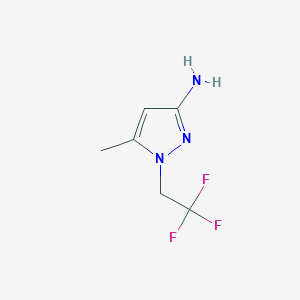
![Ethyl 2-[8-(2-furylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetate](/img/structure/B2990009.png)
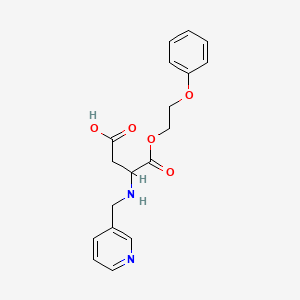
![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2990012.png)